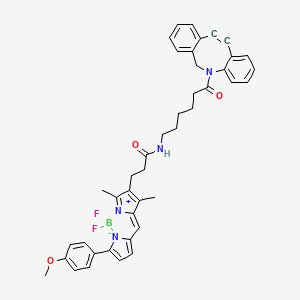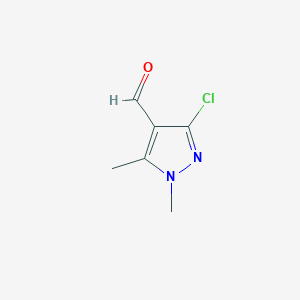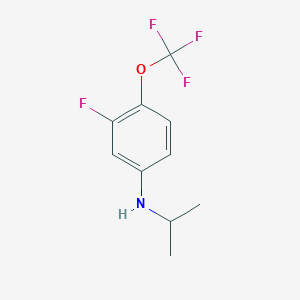
4-Cyclopropyl-2-isopropoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-2-isopropoxyaniline is an organic compound that features a cyclopropyl group attached to an aniline ring, with an isopropoxy substituent at the ortho position relative to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-isopropoxyaniline typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, where a methylene iodide and zinc-copper couple are used to convert alkenes into cyclopropanes.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and solvents are often chosen to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2-isopropoxyaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under suitable conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines and other reduced derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-Cyclopropyl-2-isopropoxyaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-isopropoxyaniline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Contains a cyclopropyl group attached to an amino group.
Isopropoxyaniline: Contains an isopropoxy group attached to an aniline ring.
Cyclopropylbenzene: Contains a cyclopropyl group attached to a benzene ring.
Uniqueness
4-Cyclopropyl-2-isopropoxyaniline is unique due to the combination of its cyclopropyl and isopropoxy substituents on the aniline ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
4-cyclopropyl-2-propan-2-yloxyaniline |
InChI |
InChI=1S/C12H17NO/c1-8(2)14-12-7-10(9-3-4-9)5-6-11(12)13/h5-9H,3-4,13H2,1-2H3 |
InChI Key |
JDBLNYLEBDBDQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






amine](/img/structure/B13721518.png)




![ethyl 8-hydroxy-4,5-dihydro-2H-benzo[g]indazole-3-carboxylate](/img/structure/B13721546.png)

![N-Ethyl-3,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13721568.png)

![sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphinate](/img/structure/B13721585.png)
